molecular formula C21H27N3O7 B12543738 a4 Integrin receptor antagonist 1

a4 Integrin receptor antagonist 1

Cat. No.: B12543738
M. Wt: 433.5 g/mol
InChI Key: URESEGUVVXUPCQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “a4 Integrin receptor antagonist 1” is a small molecule designed to inhibit the activity of the a4 Integrin receptor. Integrins are heterodimeric cell-surface receptors that play a crucial role in cell-cell adhesion and cellular functions through bidirectional signaling. The a4 Integrin receptor, in particular, is involved in various physiological processes, including inflammation, immune response, and cell migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a4 Integrin receptor antagonist 1 typically involves the construction of a heterocyclic core, followed by the introduction of various functional groups to enhance its binding affinity and selectivity. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

a4 Integrin receptor antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting Agents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of the this compound, each with modified properties to enhance its efficacy and selectivity .

Scientific Research Applications

a4 Integrin receptor antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of integrins and their role in cellular processes.

    Biology: Employed in research on cell adhesion, migration, and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting integrins

Mechanism of Action

The mechanism of action of a4 Integrin receptor antagonist 1 involves binding to the a4 Integrin receptor and inhibiting its interaction with its natural ligands. This prevents the receptor from transmitting signals that promote cell adhesion and migration. The molecular targets and pathways involved include the inhibition of the interaction between the a4 Integrin receptor and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to a4 Integrin receptor antagonist 1 include other integrin receptor antagonists targeting different integrin subunits, such as:

  • a5 Integrin receptor antagonists
  • aV Integrin receptor antagonists
  • b1 Integrin receptor antagonists

Uniqueness

The uniqueness of this compound lies in its specific targeting of the a4 Integrin receptor, which plays a critical role in inflammatory diseases and cancer. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum integrin antagonists .

Properties

Molecular Formula

C21H27N3O7

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1

InChI Key

URESEGUVVXUPCQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Origin of Product

United States

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